4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Overview
Description
4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Structural Insights : The synthesis and structural characterization of compounds related to 4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one have been extensively studied. For example, research on isostructural compounds with 4-fluorophenyl groups has shown high yields and suitability for single-crystal diffraction studies, revealing planar molecular structures with certain groups oriented perpendicular to the plane of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Conformation Analysis : Investigations into molecular structures of similar compounds, such as pyrazolines, have highlighted the significant dihedral angles formed between the pyrazole and fluoro-substituted rings, providing insights into the conformational aspects of these molecules (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Chemical Reactions and Derivatives
Chemical Reactivity and Derivative Synthesis : Studies have explored the reactivity of compounds with structural similarities, leading to the synthesis of various pyrazole, pyrimidine, and azolopyrimidine derivatives. This demonstrates the versatility of these compounds in forming diverse chemical structures (Ali, Ragab, Abdelghafar, & Farag, 2016).
Novel Derivative Development : Research has been conducted on developing novel pyrazole derivatives, further showcasing the adaptability of these compounds in synthesizing new chemical entities with potential applications (Erdem, Genc, Şen, Kılınçarslan, & Erdem, 2017).
Biological Activity and Applications
Cytotoxic Evaluation : Studies have evaluated the cytotoxicity of pyrazole analogues, such as the investigation of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues. These studies highlight the potential therapeutic applications of these compounds in treating diseases like cancer (Ahsan, Kumawat, Kumawat, Sharma, Bakht, Hassan, Hussain, Saraswat, & Khalilullah, 2018).
Exploration in Pharmacology : Research into the pharmacological properties of related compounds has been significant, such as the exploration of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, revealing insights into their potential as antipsychotic agents and interactions with dopamine receptors (Wise, Butler, Dewald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Mechanism of Action
Target of Action
The compound contains a pyrazolone ring, which is a common feature in many bioactive compounds. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties . .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Many pyrazolone derivatives work by inhibiting certain enzymes, disrupting their normal function .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrazolone derivatives can interact with a variety of biochemical pathways depending on their specific structure and the presence of other functional groups .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the known activities of other pyrazolone derivatives, potential effects could include pain relief (if it has analgesic properties), reduction of inflammation (if it has anti-inflammatory properties), or killing of bacteria (if it has antimicrobial properties) .
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)22(20-12)15-5-3-2-4-6-15)16(11-21(24)25)13-7-9-14(19)10-8-13/h2-10,16,20H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFMVIJOPZLWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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